Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with phenylmethyl and phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-pyridinedicarboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the ester linkage. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylmethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets. The phenylmethyl and phenylmethoxy groups can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(phenylmethyl) 4-(methoxy)-2,6-pyridinedicarboxylate
- Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxamide
- Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylic acid
Uniqueness
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate is unique due to the presence of both phenylmethyl and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
99097-41-3 |
---|---|
Molekularformel |
C28H23NO5 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
dibenzyl 4-phenylmethoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C28H23NO5/c30-27(33-19-22-12-6-2-7-13-22)25-16-24(32-18-21-10-4-1-5-11-21)17-26(29-25)28(31)34-20-23-14-8-3-9-15-23/h1-17H,18-20H2 |
InChI-Schlüssel |
AFWHDMQYPNLENS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.